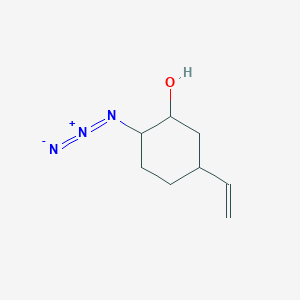
2-(Benzyloxy)-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-3H-phenothiazin-3-one is an organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound features a benzyloxy group attached to the phenothiazine core, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3H-phenothiazin-3-one typically involves the reaction of phenothiazine with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenothiazine, followed by the addition of benzyl bromide to introduce the benzyloxy group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The phenothiazine core can be reduced to form dihydrophenothiazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenothiazine ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Applications De Recherche Scientifique
2-(Benzyloxy)-3H-phenothiazin-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antihistaminic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-3H-phenothiazin-3-one involves its interaction with various molecular targets. In medicinal applications, it may act on neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, to exert its antipsychotic effects. The benzyloxy group can enhance its binding affinity and selectivity towards these receptors. Additionally, its antioxidant properties may contribute to its biological activities by scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistaminic agent with a similar structure.
Uniqueness
2-(Benzyloxy)-3H-phenothiazin-3-one is unique due to the presence of the benzyloxy group, which can modulate its chemical reactivity and biological activity. This modification can enhance its pharmacological properties, making it a valuable compound for further research and development.
Propriétés
| 85833-59-6 | |
Formule moléculaire |
C19H13NO2S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-phenylmethoxyphenothiazin-3-one |
InChI |
InChI=1S/C19H13NO2S/c21-16-11-19-15(20-14-8-4-5-9-18(14)23-19)10-17(16)22-12-13-6-2-1-3-7-13/h1-11H,12H2 |
Clé InChI |
TXRZPHYHEWMXLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=NC4=CC=CC=C4SC3=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


sulfanium iodide](/img/no-structure.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)


